molecular formula C9H14Cl2N4 B2626891 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride CAS No. 1909308-48-0

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

Cat. No.: B2626891
CAS No.: 1909308-48-0
M. Wt: 249.14
InChI Key: LOSIKQMKPMJEPZ-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride is a heterocyclic compound with the molecular formula C9H14Cl2N4. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which is then further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazolopyridines .

Scientific Research Applications

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets, including kinases and receptors.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This interaction can modulate various signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine
  • 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Uniqueness

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridin-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c1-5-7-4-8(10)6(2)11-9(7)13(3)12-5;;/h4H,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSIKQMKPMJEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=NN(C2=N1)C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-48-0
Record name 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride
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